

solubility and stability of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[4-(Trifluoromethyl)phenyl]morpholine

Cat. No.: B2905402

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of 3-[4-(Trifluoromethyl)phenyl]morpholine

Authored by: Senior Application Scientist

Introduction

3-[4-(Trifluoromethyl)phenyl]morpholine is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring attached to a trifluoromethyl-substituted phenyl group, makes it a valuable intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting neurological disorders and in the development of agrochemicals.^{[1][2]} The trifluoromethyl moiety is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.^[2]

For any compound progressing through the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are arguably the most critical. Aqueous solubility directly influences a drug's absorption and bioavailability, while chemical stability dictates its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.^{[3][4]} This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the solubility and stability of **3-[4-(Trifluoromethyl)phenyl]morpholine**, designed for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Physicochemical Profile

The inherent properties of a molecule govern its behavior in both biological and formulation contexts. The key physicochemical descriptors for **3-[4-(Trifluoromethyl)phenyl]morpholine** are summarized below. The presence of the basic morpholine nitrogen (pKa of the secondary amine is anticipated to be around 8-9) and the lipophilic trifluoromethylphenyl group suggests a complex solubility profile, likely dependent on pH and the solvent system.^[5]

Table 1: Physicochemical Properties of **3-[4-(Trifluoromethyl)phenyl]morpholine**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ F ₃ NO	^[6]
Molecular Weight	231.21 g/mol	^[6] ^[7]
IUPAC Name	3-[4-(trifluoromethyl)phenyl]morpholine	^[7]
CAS Number	1024174-16-0	^[7]
Predicted XLogP3	2.6	^[8]
Hydrogen Bond Donors	1 (Morpholine N-H)	^[8]
Hydrogen Bond Acceptors	1 (Morpholine Oxygen)	^[8]

Note: XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.

Solubility Characterization

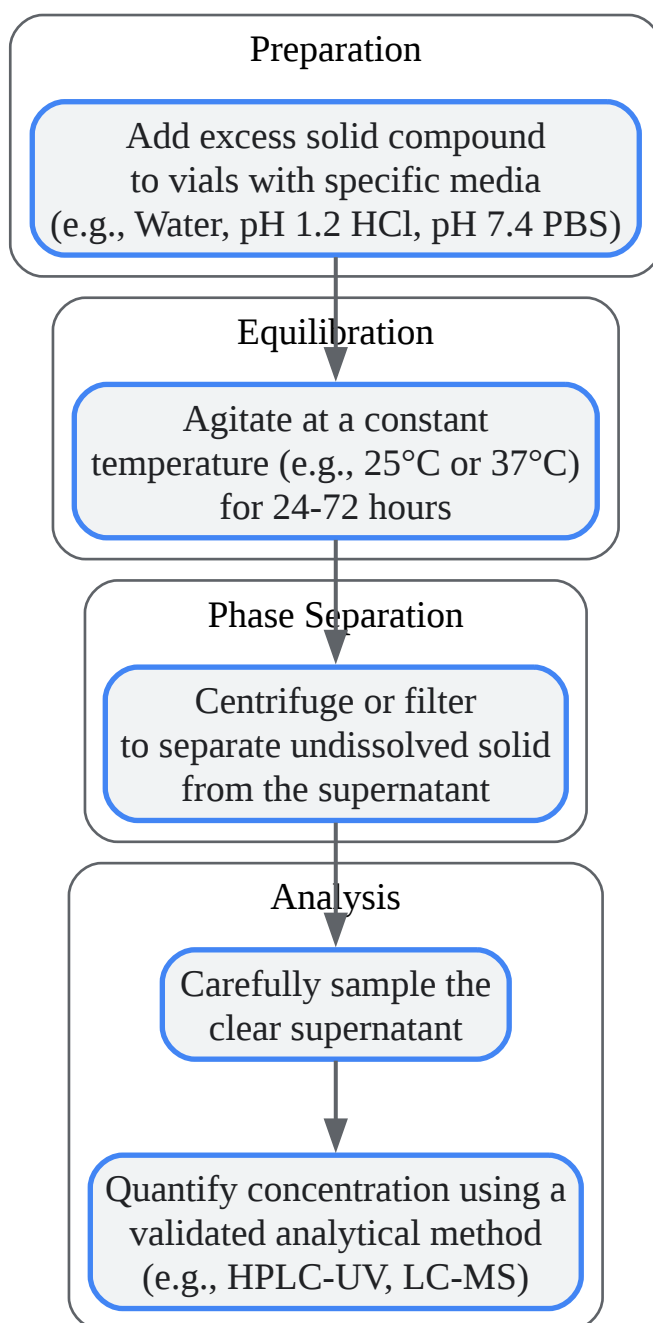
Solubility is a critical determinant of a drug's journey from administration to its site of action. In drug discovery, it is assessed in two primary forms: kinetic and thermodynamic solubility.^[9]

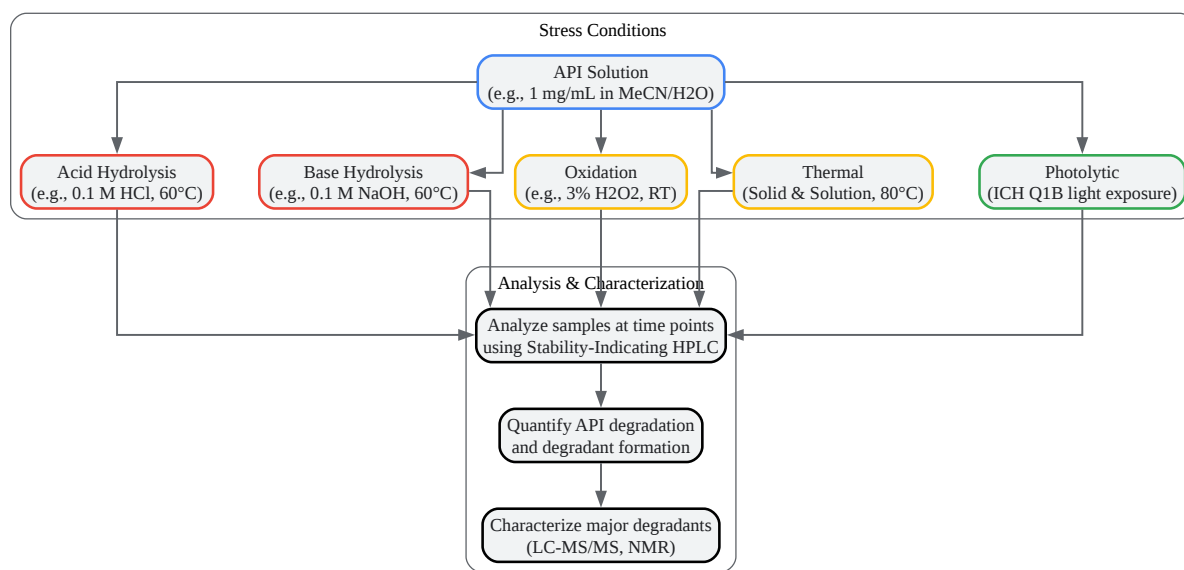
- Kinetic Solubility:** Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly flag compounds that may have solubility issues.^[9]^[10]

- **Thermodynamic Solubility:** Represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-intensive but provides the definitive solubility value crucial for pre-formulation and later development stages.^{[9][11]}

Experimental Workflow for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its accuracy and direct measurement of equilibrium.^[3] The causality behind this choice rests on allowing the system to reach its lowest energy state, providing a true measure of the compound's solubility in a given medium.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. (3R)-3-[4-(trifluoromethyl)phenyl]morpholine 97% | CAS: 1212984-30-9 | AChemBlock [achemblock.com]
- 7. 3-[4-(TRIFLUOROMETHYL)PHENYL]MORPHOLINE - CAS:1024174-16-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. 4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- To cite this document: BenchChem. [solubility and stability of 3-[4-(Trifluoromethyl)phenyl]morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2905402#solubility-and-stability-of-3-4-trifluoromethyl-phenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com